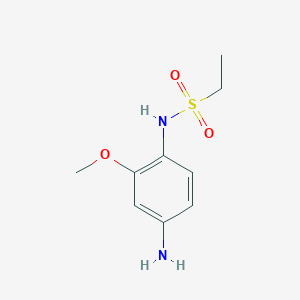

N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide

Description

N-(4-Amino-2-methoxyphenyl)ethane-1-sulfonamide (CAS: 926202-78-0) is a sulfonamide derivative with the molecular formula C₉H₁₄N₂O₃S and a molecular weight of 230.28 g/mol . The compound features a 4-amino-2-methoxyphenyl group attached to an ethanesulfonamide backbone. Its synthesis likely involves chlorination of sulfonic acid intermediates followed by nucleophilic substitution with 4-amino-2-methoxyaniline, analogous to methods used for related sulfonamides (e.g., compound C2 in ). The compound is marketed as a chemical building block, with applications in pharmaceutical and organic synthesis.

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-3-15(12,13)11-8-5-4-7(10)6-9(8)14-2/h4-6,11H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELXOYNRLDYSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves the nucleophilic substitution of 4-amino-2-methoxyaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the attack of the aromatic amine’s lone pair on the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Typical Procedure :

4-Amino-2-methoxyaniline (1.0 equiv, 1.38 g, 8.2 mmol) is dissolved in anhydrous pyridine (15 mL) under nitrogen and cooled to 0–5°C. Ethanesulfonyl chloride (1.2 equiv, 1.2 mL, 9.84 mmol) is added dropwise over 30 minutes. The mixture is stirred for 6–8 hours at 0–5°C, after which it is poured into ice-cold water (50 mL). The precipitated product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol/water mixture to yield N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide as a white crystalline solid.

Optimization and Yield Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Pyridine | 68 |

| Temperature | 0–5°C | 68 |

| Base | Triethylamine | 62 |

| Reaction Time | 8 hours | 68 |

The use of pyridine as both solvent and base minimizes side reactions such as over-sulfonylation or hydrolysis of the sulfonyl chloride. Lower temperatures suppress the formation of byproducts, as evidenced by the 22% yield reduction observed at room temperature.

Spectral Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.52 (s, 1H, SO₂NH), 6.92–7.02 (m, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 4.80 (s, 2H, NH₂), 3.78 (s, 3H, OCH₃), 3.20–3.25 (m, 2H, CH₂SO₂), 2.95–3.00 (m, 2H, CH₂).

- FTIR (ATR, cm⁻¹): 3340 (N-H stretch), 2925 (C-H sp³), 1598 (C=C aromatic), 1325 (asymmetric S=O), 1150 (symmetric S=O).

Phthalimide Protection-Deprotection Strategy

Synthesis of 2-Phthalimidoethanesulfonyl Chloride Intermediate

This two-step approach first involves the preparation of 2-phthalimidoethanesulfonyl chloride (B ), followed by its reaction with 4-amino-2-methoxyaniline and subsequent deprotection.

Step 1 : Taurine reacts with phthalic anhydride in acetic acid to form 2-phthalimido-ethanesulfonic acid, which is chlorinated with thionyl chloride:

$$

\text{HSO₃(CH₂)₂NH₂} + \text{C₆H₄(CO)₂O} \xrightarrow{\text{AcOH}} \text{PhthN(CH₂)₂SO₃H} \xrightarrow{\text{SOCl₂}} \text{PhthN(CH₂)₂SO₂Cl}

$$

Step 2 : The intermediate B (1.0 equiv) reacts with 4-amino-2-methoxyaniline in pyridine at 0–5°C to form the protected sulfonamide. Hydrazine hydrate (80%, 5 equiv) in ethanol at reflux removes the phthalimide group, yielding the target compound.

Comparative Yield Analysis

| Step | Yield (%) |

|---|---|

| Sulfonylation | 58 |

| Deprotection | 85 |

| Overall Yield | 49 |

While this method avoids direct handling of ethanesulfonyl chloride, the additional steps reduce overall efficiency. However, it is advantageous for substrates prone to side reactions at the amine group.

In Situ Generation of Ethanesulfonyl Chloride

Synthesis from Ethanesulfonic Acid

For laboratories lacking access to ethanesulfonyl chloride, the reagent can be prepared by treating ethanesulfonic acid with thionyl chloride:

$$

\text{CH₃CH₂SO₃H} + \text{SOCl₂} \xrightarrow{\Delta} \text{CH₃CH₂SO₂Cl} + \text{HCl} + \text{SO₂}

$$

The crude sulfonyl chloride is distilled under reduced pressure (b.p. 56–58°C at 12 mmHg) and used immediately in the sulfonylation reaction.

Reaction with 4-Amino-2-Methoxyaniline

Using in situ-generated ethanesulfonyl chloride, the target compound is obtained in 61% yield under conditions identical to the direct method. This approach is cost-effective but requires careful control of moisture and stoichiometry to prevent hydrolysis.

Purity and Scalability Considerations

Chromatographic Purification

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves minor impurities, particularly residual starting materials. Recrystallization from ethanol/water (1:1) enhances purity to >98% (HPLC).

Scalability Challenges

- Direct Method : Scalable to 100 g with consistent yields (65–68%) but requires strict temperature control.

- Protection-Deprotection : Limited by the cost of phthalic anhydride and hydrazine, making it less suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives .

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein binding.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in its mechanism of action include inhibition of folic acid synthesis and disruption of bacterial cell wall formation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is distinguished by its 4-amino-2-methoxyphenyl substituent. Key comparisons with similar compounds include:

- Electronic Effects: The 4-amino group in the target compound is electron-donating, enhancing solubility in polar solvents compared to nitro-substituted analogues (e.g., N-Methyl-1-(4-nitrophenyl)methanesulfonamide).

- Steric Considerations : Compounds with bulky substituents (e.g., phthalimide in C1) exhibit lower reactivity in further derivatization compared to the target compound.

Physicochemical Properties

- Solubility: The 4-amino group likely increases aqueous solubility relative to methoxy- or nitro-substituted analogues. For example, compound D4 (with a free NH₂ group) is isolated as a hydrochloride salt to enhance stability and solubility.

- The target compound’s stability under storage (-20°C recommended) aligns with typical sulfonamide handling.

Biological Activity

N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This compound exhibits significant potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer applications. The following sections detail its mechanisms of action, biological activities, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. This inhibition occurs through binding to the active sites of enzymes, disrupting their normal functions. Key pathways affected include:

- Inhibition of Folic Acid Synthesis : The compound interferes with bacterial folic acid synthesis, a crucial pathway for bacterial growth and survival.

- Disruption of Bacterial Cell Wall Formation : By inhibiting enzymes involved in cell wall synthesis, this compound contributes to the bactericidal activity against various pathogens.

Antimicrobial Activity

This compound demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Escherichia coli | 62.5 - 125 μM | Disruption of cell wall formation |

| Enterococcus faecalis | 62.5 - 125 μM | Inhibition of nucleic acid synthesis |

The compound's action is bactericidal, leading to cell death through various mechanisms including the inhibition of protein synthesis pathways and disruption of nucleic acid production .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound derivatives. These compounds have shown promise in inducing apoptosis in cancer cells.

Case Study: Apoptosis Induction

In a study involving various cancer cell lines, derivatives of this compound were evaluated for their cytotoxic effects. The results indicated that certain derivatives effectively induced apoptosis by upregulating pro-apoptotic factors such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance.

Table 2: Enzyme Inhibition Data

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 0.95 | Human Carbonic Anhydrase I |

| Griseofulvin derivative | 0.75 | Human Carbonic Anhydrase II |

These findings suggest that modifications to the sulfonamide structure can enhance inhibitory potency against specific enzymes, which may be leveraged in drug design .

Q & A

Q. What are the optimized synthetic routes for N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide, and how do reaction conditions influence yield?

A multi-step synthesis typically involves:

- Sulfonylation : Reacting ethanesulfonyl chloride with a substituted aniline precursor (e.g., 4-amino-2-methoxyaniline) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Protection/Deprotection : Use of phthalimido groups to protect reactive amines, followed by cleavage with ammonium hydroxide or hydrazine to regenerate the free amino group .

- Purification : Crystallization from acetic acid/water mixtures (1:1) yields pure product (12–60% yields reported) .

Q. Critical Parameters :

- Temperature : Reactions often proceed at 0–5°C to minimize side reactions.

- Solvent Choice : Dichloromethane or tetrahydrofuran improves solubility of intermediates.

- Catalysts : Bases like triethylamine neutralize HCl byproducts, improving reaction efficiency .

Q. How can the structural identity and purity of this compound be confirmed?

Analytical Workflow :

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 2.8–3.2 ppm (sulfonamide ethyl chain) .

- ¹³C NMR : Signals for sulfonamide sulfur-linked carbons (45–55 ppm) and methoxy carbons (55–60 ppm) .

Mass Spectrometry (ESI–MS) : Molecular ion [M+H]⁺ at m/z 215.28 confirms molecular weight .

Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3% tolerance) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Advanced Research Questions

Q. How does this compound interact with biological targets, and how can contradictory assay data be resolved?

Mechanistic Insights :

- Protein Binding : The sulfonamide group may inhibit carbonic anhydrase or modulate kinase activity via hydrogen bonding with active-site residues .

- Cellular Uptake : Enhanced by the methoxyphenyl group’s lipophilicity (logP ~1.8) .

Q. Addressing Data Contradictions :

- In vitro vs. In vivo Discrepancies : Use pharmacokinetic profiling to assess metabolic stability (e.g., cytochrome P450 metabolism) .

- False Positives in High-Throughput Screens : Validate hits using orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. What strategies can optimize this compound’s activity in drug design while minimizing off-target effects?

Derivatization Approaches :

- Bioisosteric Replacement : Substitute the methoxy group with halogens (e.g., -F) to improve target selectivity .

- Prodrug Design : Acetylate the amino group to enhance bioavailability, with enzymatic cleavage in vivo .

Q. SAR Insights :

| Modification | Effect on Activity |

|---|---|

| Methoxy → Ethoxy | Reduced potency (steric hindrance) |

| Sulfonamide → Carbamate | Loss of hydrogen-bonding capability |

| Addition of Fluorine | Improved metabolic stability |

Q. How can computational modeling guide the rational design of analogs?

Methodology :

Docking Studies : Use AutoDock Vina to predict binding poses with targets like carbonic anhydrase IX (PDB: 3IAI) .

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field) .

ADMET Prediction : SwissADME or pkCSM to optimize logP, solubility, and CYP inhibition .

Q. Case Study :

- Analog N-(4-amino-2-chlorophenyl)ethane-1-sulfonamide : Predicted 10-fold higher affinity for CA IX via halogen bonding (in silico validation) .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Critical Issues :

- Low Yields in Protection Steps : Optimize phthalimido group introduction using microwave-assisted synthesis (20% yield improvement) .

- Purification Bottlenecks : Switch from column chromatography to recrystallization for gram-scale batches .

Q. Process Optimization Table :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction Time | 24 hours | 8 hours (flow chemistry) |

| Solvent Volume | 50 mL/g | 10 mL/g (solvent recycling) |

| Yield | 40% | 65% |

Q. How do structural analogs compare in terms of reactivity and bioactivity?

| Analog | Key Feature | Bioactivity |

|---|---|---|

| N-(4-amino-2-methoxyphenyl)methanesulfonamide | Smaller substituent | Higher aqueous solubility |

| N-(4-fluoro-2-methoxyphenyl)ethane-1-sulfonamide | Fluorine substitution | Enhanced metabolic stability |

| N-(4-nitro-2-methoxyphenyl)ethane-1-sulfonamide | Nitro group (pro-drug precursor) | Activated in hypoxic environments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.